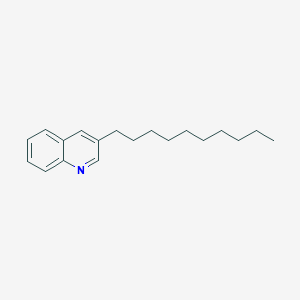

3-Decylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

882041-07-8 |

|---|---|

Molecular Formula |

C19H27N |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

3-decylquinoline |

InChI |

InChI=1S/C19H27N/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)20-16-17/h10-11,13-16H,2-9,12H2,1H3 |

InChI Key |

SXTIHZXBMJIIQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Decylquinoline and Its Analogs

Established Synthetic Pathways for 3-Substituted Quinolines

The construction of the 3-substituted quinoline (B57606) scaffold can be achieved through various synthetic routes, with transition-metal-catalyzed reactions being particularly prominent. These methods often involve the cyclization of appropriately substituted anilines or related precursors.

Ruthenium catalysts have proven to be highly effective for the synthesis of quinolines. One notable method involves the reaction of 2-aminobenzyl alcohol with aldehydes, catalyzed by a ruthenium complex. amanote.comresearchgate.net This process is believed to proceed through an initial ruthenium-catalyzed oxidation of the 2-aminobenzyl alcohol to form a 2-aminobenzaldehyde (B1207257) intermediate. researchgate.net This is followed by a cross-aldol reaction with the partner aldehyde, leading to an α,β-unsaturated carbonyl compound which then undergoes cyclodehydration to form the quinoline ring. researchgate.net

Another efficient ruthenium-catalyzed approach involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils. dartmouth.edursc.org This method provides good yields of 3-substituted quinoline derivatives under simple and easy-to-operate conditions. dartmouth.edursc.org The substrates for this transformation differ from traditional methods that often rely on anilines. dartmouth.edursc.org

The following table summarizes key features of some ruthenium-catalyzed methods for synthesizing 3-substituted quinolines.

| Starting Materials | Catalyst System | Key Features | Reference |

| 2-Aminobenzyl Alcohol and Aldehydes | Ruthenium Complex | One-pot synthesis via oxidation and aldol (B89426) condensation. | amanote.comresearchgate.net |

| Enaminones and Anthranils | [(p-cymene)RuCl2]2 | Efficient for 3-arylformyl substituted quinolines; uses non-traditional aniline (B41778) substrates. | dartmouth.edursc.org |

Beyond ruthenium, a variety of other transition metals and reagent-based strategies have been successfully employed to synthesize 3-substituted quinolines.

Catalytic Systems:

Rhodium (Rh): Rhodium catalysts can facilitate the cyclization of aniline derivatives with alkynyl esters to produce quinoline carboxylates. mdpi.com In a one-pot synthesis, rhodium acetate (B1210297) has been used with formic acid to react anilines, achieving yields greater than 80%. google.com

Cobalt (Co): Cobalt-catalyzed C-H activation provides a direct route to quinolines from simple anilines and alkynes, using DMSO as both a solvent and a C1 building block. organic-chemistry.org

Copper (Cu): Copper acetate can catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Iron (Fe): Reductive cyclization of o-nitro-substituted Baylis−Hillman acetates, catalyzed by an iron complex ([Cp*Fe(CO)2]2) with carbon monoxide, yields 3-substituted quinolines. acs.org Another iron-based method uses iron(III) chloride to promote the cyclization of (2-aminoaryl)-2-ynols. researchgate.net

Reagent-Based Synthesis: An alternative to metal catalysis is the use of electrophilic cyclization. This method involves reacting N-(2-alkynyl)anilines with electrophiles like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), or phenylselenyl bromide (PhSeBr). nih.govacs.org This approach readily produces 3-halogenated or 3-seleno-substituted quinolines under mild conditions, which can then be further modified. nih.govacs.org

The table below compares different catalytic and reagent-based systems.

Interactive Data Table: Comparison of Synthetic Methods for 3-Substituted Quinolines| Catalyst/Reagent | Reactants | Product Type | Advantages | Reference |

|---|---|---|---|---|

| Rhodium acetate | Anilines, Alkynyl esters | 3-Quinoline carboxylates | One-pot, high yield (>80%) | mdpi.comgoogle.com |

| Co(III) complex | Anilines, Alkynes, DMSO | 3-Substituted quinolines | Uses simple, cheap materials | organic-chemistry.org |

| Copper acetate | Saturated ketones, Anthranils | 3-Substituted quinolines | One-pot reaction | mdpi.com |

| [Cp*Fe(CO)2]2 | o-Nitro Baylis−Hillman acetates | 3-Substituted quinolines | Moderate to good yields | acs.org |

| ICl, I₂, Br₂ | N-(2-Alkynyl)anilines | 3-Halogenated quinolines | Mild conditions, good yields | nih.govacs.org |

Ruthenium-Catalyzed Oxidative Cyclization Approaches

Advanced Synthetic Strategies for 3-Decylquinoline Derivatives

For more complex applications, advanced synthetic strategies are required to control the three-dimensional structure of the molecule (stereochemistry) or to incorporate the quinoline unit into larger, functional systems like ligands.

Asymmetric synthesis aims to produce a chiral compound with a preference for one stereoisomer over others. cutm.ac.in This is crucial when a molecule's biological activity or material properties depend on its specific 3D shape. For a molecule like this compound, if additional chiral centers are present in the decyl chain or on the quinoline ring itself (e.g., in a reduced, non-aromatic form), controlling the stereochemistry becomes vital.

General approaches to asymmetric synthesis that could be applied include:

Use of Chiral Catalysts: A small amount of a chiral catalyst can direct the reaction to form predominantly one enantiomer. cutm.ac.in

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to guide the stereochemical outcome of a reaction. It is removed in a later step. researchgate.net

Dynamic Kinetic Resolution (DKR): This powerful technique combines the rapid racemization of the starting material with a kinetic resolution, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. princeton.edu

For instance, the stereoselective synthesis of decahydroquinolin-4-one derivatives has been achieved through a three-component reaction involving aldehydes, anilines, and 1-acetylcyclohexene, demonstrating that stereocontrol in quinoline-like systems is feasible. nih.gov Similarly, stereoselective synthesis of δ- and ε-amino ketone derivatives has been accomplished through nucleophilic additions to chiral N-tert-butanesulfinyl imines, which are precursors to chiral nitrogen-containing heterocycles. mdpi.com While specific examples for this compound are not detailed in the provided sources, these established principles of stereoselective synthesis form the foundation for developing such methods. mdpi.combeilstein-journals.org

The quinoline scaffold is a valuable building block for creating complex ligands used in coordination chemistry and catalysis. These ligands can coordinate with transition metals to form complexes with specific catalytic or electronic properties.

For example, pyridine-quinoline based ligands can be synthesized and incorporated into ruthenium(II)-p-cymene complexes. mdpi.comnih.gov The synthesis often starts with a precursor like 4-carboxy-2-(pyridin-2-yl)quinoline (pqca), which can be prepared via a Pfitzinger condensation reaction of isatin (B1672199) with 2-acetyl-pyridine. rsc.org This quinoline precursor can then be modified, for instance by adding methyl groups, to tune the steric and electronic properties of the final ligand and its metal complex. rsc.org

In another example, 2-imino-8-anilinoquinoline and 2-aminoalkyl-8-anilinoquinoline precursors are used to create tridentate "NNN" ligands. google.com These precursors react with a transition metal source to form catalyst complexes useful for polymerizing olefins. google.com Similarly, phenanthridine (B189435) (benzo[c]quinoline) precursors have been used to construct tridentate ligands for iron(II) complexes, which exhibit interesting photophysical properties. researchgate.net

Stereoselective and Asymmetric Synthesis Considerations

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing a chemical reaction is essential to maximize product yield and purity while minimizing costs, energy consumption, and waste. numberanalytics.com For the synthesis of this compound, this would involve systematically varying key parameters to find the most efficient conditions.

The optimization process typically involves several steps:

Defining Objectives: The primary goal is usually to maximize the yield of the desired product, but it can also include improving selectivity or reducing reaction time. numberanalytics.comprismbiolab.com

Identifying Influential Factors: Key parameters that affect the reaction outcome include temperature, solvent, catalyst type and loading, and the concentration of reactants and reagents. sigmaaldrich.com

Experimental Design: Instead of changing one variable at a time, a Design of Experiments (DoE) approach can be used. sigmaaldrich.com This involves varying multiple factors simultaneously to more efficiently map the reaction landscape and identify optimal conditions. sigmaaldrich.com

Analysis and Validation: The data from the experiments are analyzed to identify the best set of conditions, which are then validated through repeated experiments. numberanalytics.com

Automated systems combining robotics with analytical tools and machine learning algorithms can now perform this optimization process autonomously. prismbiolab.comchemrxiv.org For example, a system using a synthesis robot, chromatography for analysis, and Bayesian optimization was able to explore 192 different reaction conditions to improve the yield of a Suzuki-Miyaura reaction. chemrxiv.org Such approaches could be applied to optimize the yield of a specific pathway to this compound, such as a ruthenium-catalyzed cyclization, by systematically exploring different catalysts, bases, solvents, and temperatures. chemrxiv.orgresearchgate.net

Mechanistic Investigations of Biological Activity Associated with 3 Decylquinoline

Exploration of Downstream Cellular and Organismal Responses

Any attempt to create content for these sections would be speculative and would not adhere to the requirement for scientifically accurate and verifiable information. Therefore, until research specifically investigating the biological mechanisms of 3-Decylquinoline is published, this article cannot be written.

Computational Chemistry Approaches in 3 Decylquinoline Research

Molecular Modeling and Simulation Techniques for Quinoline (B57606) Structures

Molecular modeling and simulation are cornerstones of computational chemistry, offering a window into the dynamic nature of molecules. schrodinger.comnih.gov These techniques are used to build three-dimensional models of molecules and simulate their behavior over time, providing insights into conformational stability, molecular motion, and intermolecular interactions.

For quinoline-based structures, Molecular Dynamics (MD) simulations are particularly valuable. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's dynamic behavior in various environments, such as in a solvent or interacting with a biological receptor. nih.govnih.gov These simulations can reveal how a quinoline derivative, for instance, binds to a protein's active site and the stability of the resulting complex over time. nih.govmdpi.com Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein, and the Radius of Gyration (Rg) to understand the compactness of the structure. nih.govmdpi.com

Classical MD simulations utilize force fields, which are sets of parameters that define the potential energy of a system of atoms. nih.gov For instance, a study on the extraction of quinoline from heptane (B126788) used MD simulations to investigate the interactions within a ternary system, successfully predicting phase behavior and computing properties like interaction energies and radial distribution functions. ub.ac.id

Table 1: Common Molecular Dynamics Simulation Parameters and Their Significance

| Parameter | Description | Significance in Quinoline Research |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation. Examples include AMBER, GROMOS, and OPLS. nih.govnih.gov |

| RMSD | Root Mean Square Deviation measures the average distance between the atoms of superimposed structures. | Assesses the conformational stability of a quinoline derivative or its complex with a target over the simulation time. nih.govmdpi.com |

| RMSF | Root Mean Square Fluctuation measures the deviation of each atom from its average position. | Identifies flexible regions in the quinoline ligand or the target protein upon binding. mdpi.com |

| Radius of Gyration (Rg) | A measure of the compactness of a structure. | Indicates conformational changes, such as the folding or unfolding of a protein in the presence of a quinoline ligand. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of molecules. unipd.it These methods are used to predict molecular geometries, vibrational frequencies, and a host of electronic descriptors that govern a molecule's reactivity. chimicatechnoacta.ruepstem.net

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying quinoline derivatives due to its balance of accuracy and computational cost. chimicatechnoacta.ruscirp.org DFT calculations can determine the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity. chimicatechnoacta.ru

These calculations are used to generate various electronic property descriptors, which are summarized in the table below. For example, theoretical calculations on various heterocyclic compounds, including those with structures analogous to substituted quinolines, have been used to correlate these quantum chemical parameters with properties like corrosion inhibition efficiency. chimicatechnoacta.ru

Table 2: Key Electronic Properties from Quantum Chemical Calculations

| Property | Symbol | Description | Relevance to Quinoline Reactivity |

| Energy of HOMO | EHOMO | The energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Higher EHOMO values suggest a greater tendency to donate electrons to an acceptor. chimicatechnoacta.ru |

| Energy of LUMO | ELUMO | The energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Lower ELUMO values indicate a greater propensity to accept electrons. chimicatechnoacta.ru |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO. | A smaller energy gap suggests higher reactivity and lower kinetic stability. chimicatechnoacta.ru |

| Electronegativity | χ | The ability of an atom or molecule to attract electrons. | Provides insight into the molecule's overall electron-attracting power. chimicatechnoacta.ru |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | Relates to the stability of the molecule; a larger value indicates higher stability. chimicatechnoacta.ru |

| Dipole Moment | μ | A measure of the polarity of a molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

Molecular Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netrsc.org This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. rsc.orgmdpi.com

The process involves placing a ligand, such as a quinoline derivative, into the binding site of a target protein and evaluating the "fit" using a scoring function. journaljpri.com The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable binding interaction. researchgate.netjournaljpri.com The results provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding. mdpi.comresearchgate.net

For instance, molecular docking studies on quinoline derivatives have been used to predict their binding affinity to targets like the COX-2 enzyme, a key protein in inflammation. ub.ac.id In such studies, a library of derivatives is docked into the enzyme's active site, and their binding scores and interactions are compared to a known inhibitor, like Celecoxib. journaljpri.com This allows for the rational selection of the most promising candidates for synthesis and biological testing. journaljpri.com

Table 3: Typical Output and Interpretation of Molecular Docking Studies

| Docking Output | Description | Interpretation in Quinoline Research |

| Binding Affinity/Score | A numerical value (e.g., in kcal/mol) that estimates the strength of the ligand-target interaction. | A lower (more negative) binding energy suggests a more stable ligand-protein complex and potentially higher inhibitory activity. researchgate.netjournaljpri.com |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's binding site. | Visualizes how the quinoline derivative fits into the active site. |

| Intermolecular Interactions | Identification of specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts). | Reveals which amino acid residues are critical for binding and helps explain the molecule's activity and selectivity. mdpi.comresearchgate.net |

| RMSD (re-docking) | The root-mean-square deviation between the predicted pose and a known experimental pose (if available). | Used to validate the docking protocol; a low RMSD (< 2.0 Å) indicates the method can accurately reproduce the known binding mode. mdpi.com |

Applications in Virtual Screening and De Novo Design of Quinoline Analogs

Computational techniques are extensively used to explore vast chemical spaces for new molecules with desired biological activities. Virtual Screening (VS) is a method that uses computational tools to rapidly search large libraries of compounds to identify those that are most likely to bind to a drug target. scielo.br VS can be either structure-based (using molecular docking) or ligand-based (using the known properties of active molecules). nih.govscielo.br

In the context of quinoline research, a typical structure-based virtual screening workflow would involve docking a large database of compounds (such as the ZINC database) against a target protein. nih.gov The compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. nih.gov This approach filters millions of compounds down to a manageable number for experimental testing, dramatically accelerating the discovery of new lead compounds. nih.gov

De Novo Design is another powerful computational strategy where novel molecular structures are built from scratch or by modifying existing scaffolds. unipd.it These algorithms can generate new quinoline analogs with optimized properties, such as improved binding affinity or better pharmacokinetic profiles. By combining fragments or making specific structural modifications, these tools can suggest novel chemical entities that have not been synthesized before. unipd.it

Pharmacophore modeling is often used in both virtual screening and de novo design. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. By creating a pharmacophore model from known active quinoline derivatives, researchers can screen libraries for other molecules that match these features or design new molecules that incorporate them. nih.gov

Analytical Method Development and Validation for 3 Decylquinoline

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying components within a mixture. thermopedia.comijnrd.orgccamp.res.iniipseries.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) are powerful tools for the analysis of 3-Decylquinoline. iipseries.orgresearchgate.netwjpmr.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. wjpmr.comjddtonline.info The development of a robust HPLC method is a multi-step process that includes method scouting, optimization, and validation. thermofisher.com

A reversed-phase HPLC (RP-HPLC) method is often suitable for the analysis of non-polar to moderately polar compounds like this compound. researchgate.net In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. researchgate.net The selection of the column, mobile phase composition, flow rate, and detector wavelength are critical parameters that must be optimized. ijrar.org

For the analysis of a compound like this compound, a typical HPLC method might involve a C18 column as the stationary phase. nih.gov The mobile phase could be a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. chitkara.edu.inscispace.com The pH of the aqueous buffer is a crucial parameter that can affect the retention time and peak shape of the analyte. researchgate.net A photodiode array (PDA) detector or a UV-Vis detector set at a specific wavelength where this compound exhibits maximum absorbance would be appropriate for detection. nih.govejgm.co.uk

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 15.1 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

This table presents a hypothetical but representative set of HPLC conditions. Actual parameters would need to be optimized based on experimental results.

Method validation, in accordance with guidelines from the International Conference on Harmonisation (ICH), is essential to ensure the method is suitable for its intended purpose. scispace.com This involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. scispace.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) Applications

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net This technique is particularly valuable for the identification and quantification of compounds in complex matrices and for obtaining accurate mass measurements to confirm elemental composition. researchgate.netmdpi.com

In a UPLC-QTOF-MS system, the UPLC separates the components of a sample, which are then introduced into the QTOF mass spectrometer. researchgate.net The QTOF instrument provides high-resolution mass data, which is useful for the elucidation of molecular formulas and fragmentation patterns. researchgate.netwikipedia.org

For this compound, a UPLC-QTOF-MS method would provide not only its retention time but also its accurate mass, confirming its elemental composition. The MS/MS capabilities of a QTOF instrument can be used to fragment the molecule and obtain structural information. wikipedia.org This is achieved by selecting the precursor ion (the molecular ion of this compound) in the quadrupole, fragmenting it in a collision cell, and then analyzing the resulting fragment ions in the time-of-flight analyzer. wikipedia.org This fragmentation pattern serves as a fingerprint for the compound, enhancing the certainty of its identification. researchgate.net

Table 2: Potential UPLC-QTOF-MS Parameters for this compound Analysis

| Parameter | Condition |

| UPLC System | |

| Column | High Strength Silica T3 (e.g., 1.8 µm, 2.1 x 100 mm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| QTOF-MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range (MS) | 50 - 1000 m/z |

| Mass Range (MS/MS) | 50 - 500 m/z |

| Collision Energy | Ramped (e.g., 10-40 eV) |

This table outlines potential parameters for a UPLC-QTOF-MS analysis of this compound. The specific conditions would require optimization.

The application of UPLC-QTOF-MS is particularly advantageous in metabolomics studies and impurity profiling, where the high resolution and sensitivity are critical for detecting and identifying low-level components. mdpi.comchromatographyonline.comresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and functional group analysis of chemical compounds. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are key methods used to characterize this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the decyl chain. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7.0-9.0 ppm), with their specific positions and splitting patterns providing information about their substitution on the quinoline ring. ucl.ac.uk The protons of the decyl chain would appear in the upfield region (around 0.8-3.0 ppm). The terminal methyl group (CH₃) would likely show a triplet at approximately 0.8-0.9 ppm, while the methylene (B1212753) groups (CH₂) adjacent to the quinoline ring and along the chain would exhibit more complex multiplets. ucl.ac.uk

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound would give a distinct signal. The carbons of the quinoline ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the decyl chain. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| CH₂ (alpha to quinoline) | ~2.8 | ~35 |

| Internal CH₂ (decyl chain) | 1.2 - 1.6 | 22 - 32 |

| Terminal CH₃ (decyl chain) | ~0.9 (triplet) | ~14 |

These are predicted chemical shift ranges and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.comspecac.comlibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching vibrations from both the aromatic quinoline ring and the aliphatic decyl chain. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. uomustansiriyah.edu.iq The spectrum would also show C=C and C=N stretching vibrations from the quinoline ring in the 1600-1450 cm⁻¹ region. specac.com Bending vibrations for the CH₂ and CH₃ groups of the decyl chain would be observed in the fingerprint region (below 1500 cm⁻¹). uomustansiriyah.edu.iq

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C=N (aromatic) | Stretching | 1620 - 1680 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Umbrella) | ~1375 |

These are typical ranges and the exact peak positions may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. msu.edursc.org It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. wiley.com

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula with high confidence. rsc.org

Upon ionization, the this compound molecule can undergo fragmentation. The pattern of fragment ions provides valuable structural information. Common fragmentation pathways for alkylquinolines involve cleavage of the alkyl chain. A prominent fragment would likely result from benzylic cleavage, the loss of a C₉H₁₉ radical, leading to a stable ion. Other fragmentations along the decyl chain would also be observed. msu.edu Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), is crucial for confirming the structure of this compound. wikipedia.orgnih.gov

Method Validation Protocols in Chemical Analysis

Method validation is an essential process in analytical chemistry, serving to confirm that a specific analytical method is suitable for its intended purpose. For the quantification and analysis of this compound, adherence to established validation protocols is crucial to ensure the reliability, accuracy, and consistency of results. These protocols are typically based on guidelines from regulatory bodies like the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures". The validation process involves a systematic evaluation of a method's performance characteristics.

The primary performance characteristics evaluated during method validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Each parameter provides critical data about the method's capabilities and limitations in the analysis of this compound.

Specificity is the ability of the method to produce a response only for the target analyte, this compound, without interference from other substances expected to be present in the sample matrix. This is often demonstrated by analyzing a placebo or blank matrix and a matrix spiked with potential impurities or related compounds to show that the analyte's signal is unique and unaffected.

Linearity and Range Linearity demonstrates a direct, proportional relationship between the concentration of this compound and the analytical signal over a specified range. The range of the method is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. This is typically assessed by preparing a series of standards at different concentrations and analyzing them. The results are then plotted, and a linear regression analysis is performed.

Detailed Research Findings: For a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound, a study might establish linearity by preparing five standard solutions ranging from 50% to 150% of the target concentration. The resulting peak areas would be plotted against the known concentrations. A strong linear relationship is typically indicated by a correlation coefficient (r²) value close to 1.000.

Table 1: Linearity Data for this compound Analysis by HPLC

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 50 | 248900 |

| 75 | 374500 |

| 100 | 499800 |

| 125 | 625100 |

| 150 | 750200 |

| Linear Regression Output | |

| Slope | 5001.2 |

| Intercept | -1250 |

| Correlation Coefficient (r²) | 0.9999 |

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined using a recovery study, where a known amount of pure this compound is added (spiked) into a blank sample matrix. The analysis is then performed, and the percentage of the spiked analyte that is recovered is calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Detailed Research Findings: To validate the accuracy of an analytical method for this compound, recovery experiments could be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level would be prepared in triplicate. The acceptance criteria for recovery are typically in the range of 98.0% to 102.0%.

Table 2: Accuracy (Recovery) Data for this compound

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |

| 80% | 80.0 | 79.2 | 99.0 | 99.1 |

| 80.0 | 79.4 | 99.3 | ||

| 80.0 | 79.1 | 98.9 | ||

| 100% | 100.0 | 100.5 | 100.5 | 100.3 |

| 100.0 | 99.8 | 99.8 | ||

| 100.0 | 100.6 | 100.6 | ||

| 120% | 120.0 | 119.4 | 99.5 | 99.6 |

| 120.0 | 120.0 | 100.0 | ||

| 120.0 | 119.2 | 99.3 |

Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval. This is typically done by analyzing a minimum of six replicates at 100% of the test concentration.

Intermediate Precision: Assesses the effect of random events on the precision of the analytical procedure within a single laboratory. This can involve variations such as different days, different analysts, or different equipment.

The precision is expressed as the relative standard deviation (RSD) of the results. A low RSD value indicates high precision.

Detailed Research Findings: For repeatability, six replicate samples of this compound at a concentration of 100 µg/mL might be analyzed. For intermediate precision, the analysis could be repeated on a different day by a different analyst. The acceptance criterion for precision is often an RSD of not more than 2%.

Table 3: Precision Data for this compound Analysis

| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | Std. Dev. | RSD (%) |

| Repeatability | |||||||||

| Peak Area | 500100 | 499500 | 501200 | 498900 | 500800 | 499900 | 500067 | 861.4 | 0.17 |

| Intermediate Precision | |||||||||

| Day 1 / Analyst 1 | 500067 | ||||||||

| Day 2 / Analyst 2 | 501300 | 502100 | 500900 | 501800 | 502500 | 501100 | 501617 | 611.3 | 0.12 |

| Overall RSD (%) | 0.15 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are often determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (Standard Deviation of the Blank / Slope)

LOQ = 10 * (Standard Deviation of the Blank / Slope)

Robustness Robustness is evaluated by making small, deliberate changes to the method's parameters to assess its reliability during normal use. For an HPLC method, these variations might include the pH of the mobile phase, the column temperature, or the flow rate. The method is considered robust if the results remain consistent despite these minor changes.

Biosynthetic Pathways and Natural Occurrence of Quinoline Alkaloids

Overview of Natural Quinoline (B57606) Alkaloid Biosynthesis

Quinoline alkaloids are a diverse group of naturally occurring compounds derived from the quinoline scaffold. wikipedia.org They are predominantly found in the plant kingdom, particularly within the Rutaceae (rue family) and Rubiaceae families, but are also produced by microorganisms and have been identified in some animals. wikipedia.org The biosynthesis of the quinoline ring system proceeds through several established pathways, with two primary precursors being anthranilic acid and tryptophan. wikipedia.org

For the vast family of monoterpenoid indole (B1671886) alkaloids, which includes the famous antimalarial quinine (B1679958), the pathway starts with tryptophan and a monoterpene unit. wikipedia.org However, for many other quinoline alkaloids, especially the alkylated and simple quinolines found in Rutaceae and bacteria, the biosynthesis originates from anthranilic acid. cdnsciencepub.comnih.gov This pathway, often referred to as the anthranilate pathway, is particularly relevant for understanding the formation of compounds like 3-Decylquinoline. In this pathway, anthranilic acid provides the benzene (B151609) ring and the adjacent nitrogen atom of the quinoline core, while the remaining carbon atoms of the pyridine (B92270) ring are typically derived from acetate (B1210297) or a related two-carbon unit. cdnsciencepub.com

Identification of Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of alkylquinolines, which share the fundamental structure of this compound, has been extensively studied in the bacterium Pseudomonas aeruginosa. This research provides a robust model for understanding the key precursors and enzymatic steps. The primary precursors are anthranilic acid, derived from the shikimate pathway, and fatty acids. pnas.orgmdpi.com

The key enzymatic transformations in P. aeruginosa for the synthesis of 2-alkyl-4(1H)-quinolones (AQs), also known as 4-hydroxy-2-alkylquinolines (HAQs), are as follows:

Activation of Anthranilic Acid: The pathway is initiated by the enzyme PqsA, a coenzyme A (CoA) ligase. It activates anthranilic acid by converting it to anthraniloyl-CoA. mdpi.comacs.org

Condensation with Malonyl-CoA: The enzyme PqsD, a FabH-like β-ketoacyl-(acyl carrier protein) synthase III homologue, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA. This reaction forms the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA). mdpi.comacs.org

Transfer and Cyclization: The enzyme PqsBC, a heterodimeric condensing enzyme, catalyzes the crucial condensation of a fatty acyl-CoA (in the case of the most common AQs, octanoyl-CoA) with 2-aminobenzoylacetate (2-ABA), which is formed from 2-ABA-CoA. nih.govnih.gov This condensation and subsequent intramolecular cyclization lead to the formation of the quinolone ring system. nih.gov The enzyme PqsE, acting as a thioesterase, facilitates this process by hydrolyzing 2-aminobenzoylacetyl-CoA to release 2-aminobenzoylacetate, thereby promoting the efficiency of the pathway. nih.gov

In plants, particularly in the Rutaceae family, the biosynthesis of 2-alkylquinolones also proceeds from anthranilic acid. nih.gov Studies on Evodia rutaecarpa have shown that two novel type III polyketide synthases (PKSs), named alkylquinolone synthase (AQS) and alkyldiketide-CoA synthase (ADS), work together. They mediate the condensation of N-methylanthraniloyl-CoA, a long-chain fatty acyl-CoA, and malonyl-CoA to produce 2-alkyl-N-methyl-4-quinolones. nih.gov This demonstrates a plant-specific enzymatic strategy to achieve a similar chemical scaffold.

Genetic and Enzymatic Studies Related to Quinoline Production in Microorganisms and Plants

Genetic and enzymatic studies, primarily in bacteria, have been instrumental in elucidating the molecular machinery behind alkylquinoline biosynthesis.

In Pseudomonas aeruginosa, the genes required for the biosynthesis of its characteristic 2-alkyl-4(1H)-quinolone signal molecules are clustered in the pqs operon (pqsA, pqsB, pqsC, pqsD, pqsE). pnas.orgasm.orgfrontiersin.org

pqsA encodes an anthranilate-CoA ligase that activates the precursor. mdpi.comfrontiersin.org

pqsD encodes a FabH-like condensing enzyme that synthesizes 2-aminobenzoylacetyl-CoA. acs.orgfrontiersin.org

pqsBC encodes the heterodimeric β-ketoacyl-ACP synthase III-like enzyme that condenses the anthranilate-derived intermediate with a fatty acid, determining the length of the alkyl chain. nih.govnih.gov

pqsE encodes a pathway-specific thioesterase that enhances the efficiency of the biosynthetic pathway. nih.gov

pqsH , located elsewhere on the chromosome, encodes a monooxygenase responsible for the final hydroxylation of 2-heptyl-4(1H)-quinolone (HHQ) to form the Pseudomonas quinolone signal (PQS). asm.org

The crystal structures of several of these enzymes, including PqsD and PqsBC, have been resolved, providing detailed insights into their reaction mechanisms and substrate specificity. acs.orgnih.gov The flexibility of the acyl-binding cavity in PqsBC is believed to be the reason for the diversity of alkylquinolones produced by P. aeruginosa, as it can accommodate various medium-chain acyl-CoAs. nih.gov

In the plant kingdom, research has identified unique type III polyketide synthases (PKSs) in Evodia rutaecarpa (Rutaceae family) responsible for alkylquinolone formation. nih.gov Unlike the bacterial system that relies on a series of individual enzymes, the plant enzymes AQS and ADS cooperatively catalyze the condensation of three different substrates to form the quinolone scaffold, showcasing an example of convergent evolution for the synthesis of similar compounds. nih.gov

Table 1: Key Enzymes in Alkylquinoline Biosynthesis

| Enzyme Name | Organism | Function | Gene |

| PqsA | Pseudomonas aeruginosa | Anthranilate-CoA ligase (activates anthranilic acid) | pqsA |

| PqsD | Pseudomonas aeruginosa | FabH-like enzyme (condenses anthraniloyl-CoA and malonyl-CoA) | pqsD |

| PqsBC | Pseudomonas aeruginosa | Condensing enzyme (condenses 2-ABA with acyl-CoA) | pqsB, pqsC |

| PqsE | Pseudomonas aeruginosa | Thioesterase (hydrolyzes 2-aminobenzoylacetyl-CoA) | pqsE |

| AQS & ADS | Evodia rutaecarpa | Type III Polyketide Synthases (cooperatively synthesize 2-alkyl-N-methyl-4-quinolones) | AQS, ADS |

Occurrence of Quinoline Derivatives in Biological Systems

Quinoline alkaloids are widespread in nature. wikipedia.org The family Rutaceae is a particularly rich source of these compounds. nih.gov While direct evidence for the natural occurrence of this compound is not available in the reviewed scientific literature, a number of structurally similar alkylquinolines have been isolated from natural sources.

Notably, a close isomer, 4-Hydroxy-2-decylquinoline , has been identified as a constituent of the plant Ruta graveolens (Common Rue), a member of the Rutaceae family. researchgate.netnih.gov This plant is well-known in traditional medicine and has been extensively studied for its complex phytochemical profile, which includes a variety of quinoline alkaloids. nih.goviomcworld.com

In the microbial world, bacteria of the genera Pseudomonas and Burkholderia are prolific producers of 2-alkyl-4(1H)-quinolones. pnas.orgfrontiersin.org In these bacteria, the alkylquinolones, such as 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ), function as quorum-sensing signal molecules that regulate virulence, biofilm formation, and other collective behaviors. frontiersin.orgfrontiersin.org The alkyl chain length can vary, leading to a diverse family of these signaling molecules. nih.gov

Table 2: Natural Occurrence of Selected Alkylquinoline Derivatives

| Compound | Class | Natural Source(s) |

| 4-Hydroxy-2-decylquinoline | Alkylquinolone | Ruta graveolens researchgate.netnih.gov |

| 2-Heptyl-4(1H)-quinolone (HHQ) | Alkylquinolone | Pseudomonas aeruginosa pnas.org |

| 2-Heptyl-3-hydroxy-4-quinolone (PQS) | Alkylquinolone | Pseudomonas aeruginosa pnas.org |

| Dictamnine | Furoquinoline Alkaloid | Dictamnus albus cdnsciencepub.com |

| Evocarpine | 2-Alkylquinolone | Evodia rutaecarpa nih.gov |

Future Directions and Emerging Research Avenues for 3 Decylquinoline

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The convergence of artificial intelligence (AI), machine learning (ML), and chemical research is revolutionizing the discovery and development of new molecules. rsc.org These computational tools can significantly accelerate the research process for compounds like 3-Decylquinoline by predicting their properties, optimizing synthetic pathways, and identifying potential biological activities.

ML techniques are increasingly used to predict the outcomes of chemical reactions, including the site selectivity of C-H functionalization in quinoline (B57606) derivatives. doaj.org An artificial neural network (ANN) model, for instance, can analyze a molecule's structure, provided as a SMILES string, and use quantum chemical descriptors to predict the most likely site for an electrophilic substitution reaction. doaj.org This predictive power allows chemists to design more efficient synthetic routes, saving time and resources that would otherwise be spent on trial-and-error experimentation. rsc.orgdoaj.org

Beyond reaction prediction, ML models are being developed to forecast the biological and physicochemical properties of quinoline derivatives. mdpi.com Quantitative Structure-Property Relationship (QSPR) models can be trained on existing data to predict the performance of novel compounds in specific applications, such as their efficacy as corrosion inhibitors. researchgate.net Similarly, ML algorithms can screen virtual libraries of quinoline compounds to identify candidates with high potential anticancer activity, compensating for the shortcomings of theoretical models by learning directly from experimental data. mdpi.com This data-driven approach, augmented by large language models (LLMs), is creating a new paradigm for on-demand catalyst and drug development. rsc.org

The application of AI and ML in chemical research is summarized in the table below:

| Application Area | Specific Task | Relevance to this compound Research |

| Synthetic Chemistry | Prediction of reaction outcomes (e.g., regioselectivity) doaj.orgresearchgate.net | Optimizes the synthesis of this compound and its derivatives by predicting the most efficient reaction pathways and conditions. |

| Catalyst design and discovery rsc.org | Accelerates the identification of novel catalysts for synthesizing the quinoline scaffold. | |

| Drug Discovery | Prediction of biological activity (e.g., anticancer) mdpi.com | Enables rapid virtual screening of this compound derivatives to identify promising candidates for therapeutic applications. |

| Active site prediction for C-H functionalization doaj.org | Facilitates the targeted modification of the this compound structure to enhance biological activity. | |

| Materials Science | Prediction of material properties (e.g., corrosion inhibition) researchgate.net | Helps in designing this compound-based molecules with specific properties for advanced material applications. |

| Control of microstructure during synthesis rpi.edu | Allows for the precise manufacturing of materials incorporating this compound with tailored functionalities. |

Advanced Methodologies for Research Synthesis and Knowledge Integration

The synthesis and purification of specific quinoline derivatives like this compound rely on a toolkit of advanced chemical methodologies. Modern synthetic strategies offer greater efficiency, control, and sustainability compared to traditional methods. numberanalytics.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.orgijppronline.com MCRs like the Povarov, Gewald, and Ugi reactions provide versatile pathways to construct intricate quinoline scaffolds, allowing for the introduction of diverse functional groups. ijppronline.com Other advanced techniques include microwave-assisted synthesis, which can dramatically reduce reaction times, and solvothermal synthesis, which offers precise control over the final product's structure. numberanalytics.com For the synthesis of the core quinoline structure, transition-metal-catalyzed C-H activation and annulation strategies are also at the forefront of chemical innovation. mdpi.com

The purification of synthesized compounds has also seen significant advances. Centrifugal Partition Chromatography (CPC) is an effective technique for separating complex mixtures of structurally similar compounds, such as different 2-alkylquinolines. ird.fr This method is particularly useful when preparing libraries of related compounds for biological screening. ird.fr Furthermore, modern laboratory practice for synthesizing sensitive compounds often involves working in a controlled atmosphere using high-vacuum/inert gas Schlenk lines or glove boxes to protect reagents and products from decomposition. uwr.edu.pl

A summary of advanced methodologies applicable to this compound research is provided below:

| Methodology | Type | Description | Application for this compound |

| Multicomponent Reactions (MCRs) | Synthesis | Combines three or more reactants in a single, efficient step to build complex molecules. rsc.orgijppronline.com | Rapid generation of a diverse library of this compound derivatives for screening. |

| Transition Metal Catalysis | Synthesis | Uses metals like rhodium, copper, or cobalt to catalyze the formation of the quinoline ring via C-H bond activation. mdpi.com | Efficient and regioselective synthesis of the this compound core structure. |

| Microwave-Assisted Synthesis | Synthesis | Employs microwave radiation to accelerate chemical reactions, reducing time and often improving yields. numberanalytics.com | Faster synthesis of this compound and its analogues. |

| Mechanochemistry | Synthesis | Uses mechanical force (e.g., grinding) to drive chemical reactions, often without solvents. numberanalytics.com | A green chemistry approach to synthesizing this compound, potentially with higher purity and yield. |

| Centrifugal Partition Chromatography (CPC) | Purification | A liquid-liquid chromatography technique used for the efficient separation of complex mixtures. ird.fr | Isolation and purification of this compound from reaction byproducts or a library of related alkylquinolines. |

Exploration of Underexplored Areas in Quinoline Chemistry and Biology

While quinoline derivatives are well-known for their applications in medicinal chemistry, particularly as antimalarial and antibacterial agents, many areas of their chemical and biological potential remain underexplored. rsc.orgmdpi.comnih.gov Future research on this compound could pioneer new applications by venturing into these emerging fields.

One significant area is the development of novel antiviral agents. nih.gov Although some quinoline-based drugs are used in virology, the full potential of this scaffold against a wider range of viruses is yet to be fully investigated. nih.gov Similarly, the application of quinolines in materials science is a burgeoning field. numberanalytics.com Derivatives can be used as building blocks for conjugated polymers with optoelectronic properties or as components of metal-organic frameworks (MOFs) for gas storage. numberanalytics.com The long decyl chain of this compound could impart unique solubility and self-assembly properties beneficial for these material applications.

In medicinal chemistry, the focus is expanding beyond traditional targets. Quinoline-based kinase inhibitors are a promising class of anticancer agents, and future work could explore novel kinase targets and the use of these inhibitors in combination therapies. nih.gov Another frontier is the development of multifunctional compounds. For example, computationally designed quinoline derivatives with antioxidant properties are being investigated for their potential as neuroprotective agents, though experimental validation is still needed. mdpi.com The synthesis and study of novel fused heterocyclic systems that incorporate the quinoline structure also represent an unexplored area with potential applications in both medicine and materials science. researchgate.netacs.org

Key underexplored research areas for quinoline derivatives are outlined in the table below:

| Research Area | Potential Application | Relevance for this compound |

| Antiviral Therapeutics | Development of drugs against a broad spectrum of viruses. nih.gov | The this compound scaffold could be a starting point for novel antiviral compounds. |

| Materials Science | Creation of conjugated polymers, metal-organic frameworks (MOFs), and catalysts. numberanalytics.com | The lipophilic decyl group may provide unique properties for self-assembly in advanced materials. |

| Advanced Kinase Inhibition | Targeting novel kinases for cancer therapy and use in combination treatments. nih.gov | This compound derivatives could be designed as selective inhibitors for unexplored kinase targets. |

| Neuroprotection | Design of multifunctional antioxidants to combat neurodegenerative diseases. mdpi.com | Investigation of the antioxidant and neuroprotective potential of hydroxylated this compound derivatives. |

| Fused Heterocyclic Systems | Synthesis of complex, polycyclic molecules with novel electronic and biological properties. researchgate.netacs.org | Fusing the this compound core with other ring systems could lead to new classes of functional molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.